2-(丙烷-1-磺酰基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Propane-1-sulfonyl)acetic acid is a chemical compound that is not directly mentioned in the provided papers. However, compounds with similar sulfonyl functional groups and related structures are discussed. For instance, 2,3-dimercapto-1-propane-sulfonic acid is mentioned as a protective agent against sodium arsenite toxicity in mice . Another related compound, 2-(sulfooxy)propane-1,2,3-tricarboxylic acid, is used as a catalyst for the formylation of alcohols and amines . These compounds share the sulfonic acid moiety, which is known for its strong acidity and reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of related sulfonated compounds is described in several papers. For example, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester is achieved through the reaction of tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate . This demonstrates the reactivity of sulfonyl derivatives in the formation of imino esters, which are useful intermediates in organic synthesis. Additionally, the synthesis of block and random copolymers of 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS) and methyl methacrylate (MMA) is reported, showcasing the incorporation of sulfonic acid groups into polymers .

Molecular Structure Analysis

The molecular structure of sulfonated compounds is characterized by the presence of a sulfonic acid group attached to a carbon chain. In the case of the copolymers mentioned, the sulfonic acid groups are incorporated into the polymer backbone, leading to microphase separation as confirmed by AFM imaging . The presence of these groups significantly influences the physical and chemical properties of the molecules, such as ion exchange capacity and water absorption.

Chemical Reactions Analysis

Sulfonated compounds participate in various chemical reactions. For instance, the sulfonic acid-functionalized mesoporous silica is used as a catalyst for the esterification of acetic acid with methanol, following a dual-site Langmuir–Hinshelwood type reaction mechanism . The sulfonylation of allenylphosphine oxides with sodium sulfinates is another example of a reaction involving sulfonic acid derivatives, leading to the synthesis of bifunctionalized 1,3-butadienes or allenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated compounds are influenced by their strong acidity and hydrophilicity. The solubility of 2-acrylamido-2-methyl-1-propane sulfonic acid in various solvents increases with temperature, and the dissolution process is endothermic and enthalpy-driven . The sulfonate esters of certain alcohols exhibit special salt effects and anchimeric assistance during solvolysis, indicating the influence of the sulfonic acid group on reaction mechanisms .

科学研究应用

反应萃取和分离技术

羧酸,包括与 2-(丙烷-1-磺酰基)乙酸类似的羧酸,在化学工程和环境科学中使用的分离技术中至关重要。Djas 和 Henczka (2018) 的综述讨论了有机化合物和超临界流体作为从水溶液中分离羧酸的溶剂的应用。这项工作强调超临界 CO2 由于其环境友好的特性而成为反应萃取的有效溶剂,表明 2-(丙烷-1-磺酰基)乙酸在类似分离过程中的潜在应用 (Djas 和 Henczka,2018)。

环境处理中的硫化学

硫化学的进步,特别是在处理酸性气体方面,对环境保护和工业过程具有重大意义。Gupta 等人 (2016) 全面回顾了酸性气体和相关杂质的处理,以及用于提高硫回收率的高级克劳斯工艺设计。这表明含硫化合物,如 2-(丙烷-1-磺酰基)乙酸,在环境应用和工业气体处理过程中的相关性 (Gupta、Ibrahim 和 Shoaibi,2016)。

生物技术生产和下游加工

在生物技术中,生物生产的化合物(包括二醇和潜在的磺化羧酸)的分离和纯化对于工业应用至关重要。Xiu 和 Zeng (2008) 综述了生物生产的二醇的回收和纯化方法,这些方法可以扩展到 2-(丙烷-1-磺酰基)乙酸等化合物,强调了需要改进技术以提高产率、纯度和减少能源消耗 (Xiu 和 Zeng,2008)。

化学物质的环境降解

Liu 和 Avendaño (2013) 对全氟烷基化学物质的微生物降解的研究探讨了持久性有机污染物的环境归宿和生物降解性。这篇综述可以为对磺化化合物(如 2-(丙烷-1-磺酰基)乙酸)的环境稳定性和降解途径的研究提供信息,强调了了解其环境影响的重要性 (Liu 和 Avendaño,2013)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

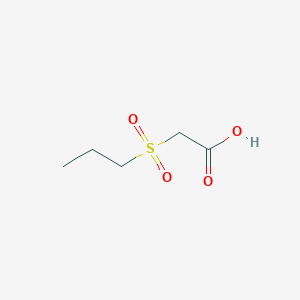

IUPAC Name |

2-propylsulfonylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-2-3-10(8,9)4-5(6)7/h2-4H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLZNLNPDIOMOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604773 |

Source

|

| Record name | (Propane-1-sulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propane-1-sulfonyl)acetic acid | |

CAS RN |

77082-78-1 |

Source

|

| Record name | (Propane-1-sulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)